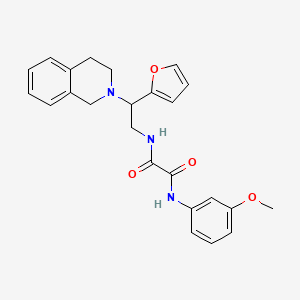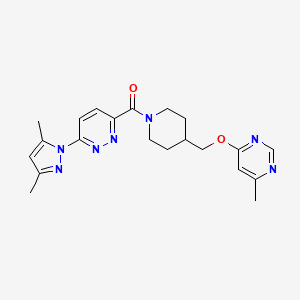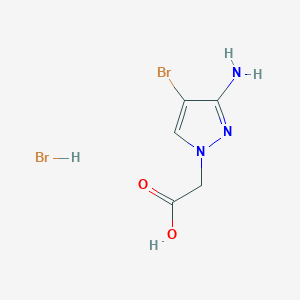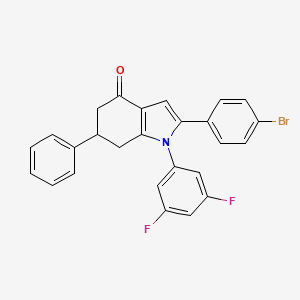
n-Fmoc-4-aminooxymethyl-benzoic acid
Descripción general
Descripción
N-Fmoc-4-aminooxymethyl-benzoic acid is a versatile chemical compound used in scientific research. It has multiple applications, including peptide synthesis, drug development, and biomaterials. It is used as a pharmaceutical intermediate .
Physical And Chemical Properties Analysis
N-Fmoc-4-aminooxymethyl-benzoic acid is a white to almost white powder . It has a melting point of 224-228 °C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Peptide Synthesis
The compound is used in Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is widely used to produce larger quantities of peptides for various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, and biomarkers for diseases . The compound plays a crucial role in the peptide bond formation process .
Drug Development
The unique properties of “n-Fmoc-4-aminooxymethyl-benzoic acid” make it an essential tool in drug development . It can be used to synthesize complex molecules that are used in the development of new drugs.
Biomaterials
This compound is also used in the field of biomaterials . Its unique properties allow it to be used in the creation of new materials with specific properties.
Supramolecular Gels
The compound is used in the preparation of supramolecular gels . These gels are obtained through a co-assembly process with other amino acids or peptides . The introduction of a copartner aims to improve hydrogel characteristics from a morphological, rheological, and structural point of view .
Self-Assembling Properties
Peptides, including those synthesized using “n-Fmoc-4-aminooxymethyl-benzoic acid”, are becoming increasingly important in materials science due to their self-assembling properties .
Bionic Hydrogel Stabilization
The compound is used in the preparation of a bionic hydrogel stabilized with a physiologically occurring, bifunctional biomolecule, L-lysine . This hydrogel has the potential to support the repair of injuries or the age-related impaired structures or functions of living tissues .
Propiedades
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-22(26)16-11-9-15(10-12-16)13-29-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWMTUVDEHLRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Fmoc-4-aminooxymethyl-benzoic acid | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)
![2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2898488.png)

![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)
![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2898491.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)

![(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2898498.png)
![2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2898501.png)
![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)